2,6-ジフルオロトルエン

概要

説明

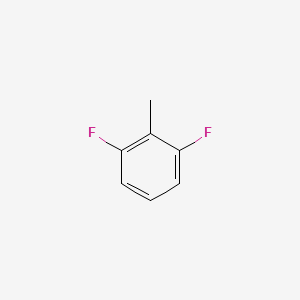

2,6-Difluorotoluene is an organic compound with the molecular formula C7H6F2. It is a derivative of toluene, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is a colorless to light yellow liquid with a boiling point of 112°C and a density of 1.129 g/mL at 25°C .

科学的研究の応用

2,6-Difluorotoluene has several applications in scientific research, including:

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Difluorotoluene can be synthesized from 2,6-dichlorotoluene through a halogen exchange reaction. This involves the reaction of 2,6-dichlorotoluene with a fluoride source, such as potassium fluoride, in the presence of a suitable solvent and catalyst .

Industrial Production Methods: In industrial settings, the production of 2,6-difluorotoluene often involves continuous processes to ensure high yield and purity. One such method includes the continuous oxidation of 2,6-difluorotoluene to produce 2,6-difluorobenzaldehyde .

化学反応の分析

Types of Reactions: 2,6-Difluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It reacts with chlorine to form 2,6-difluorobenzyl chloride, which can further be converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction.

Oxidation Reactions: The compound can be oxidized to form 2,6-difluorobenzaldehyde.

Common Reagents and Conditions:

Chlorine: Used in substitution reactions to form 2,6-difluorobenzyl chloride.

Oxidizing Agents: Used in oxidation reactions to convert 2,6-difluorotoluene to 2,6-difluorobenzaldehyde.

Major Products:

2,6-Difluorobenzyl Chloride: Formed through substitution reactions with chlorine.

2,6-Difluorobenzaldehyde: Formed through oxidation reactions.

作用機序

The mechanism of action of 2,6-difluorotoluene primarily involves its reactivity due to the presence of fluorine atoms. The fluorine atoms increase the compound’s electronegativity, making it more reactive in substitution and oxidation reactions. The molecular targets and pathways involved in these reactions include the formation of intermediates like 2,6-difluorobenzyl chloride and 2,6-difluorobenzaldehyde .

類似化合物との比較

2,4-Difluorotoluene: Another fluorinated derivative of toluene, where the fluorine atoms are at the 2 and 4 positions.

2,6-Dichlorotoluene: A chlorinated derivative of toluene, used as a precursor in the synthesis of 2,6-difluorotoluene.

Uniqueness: 2,6-Difluorotoluene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and physical properties. The presence of fluorine atoms at the 2 and 6 positions makes it more reactive in certain chemical reactions compared to other fluorinated or chlorinated derivatives of toluene .

生物活性

2,6-Difluorotoluene (DFT), a fluorinated aromatic hydrocarbon, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DFT, highlighting its interactions with biomolecules, mechanisms of action, and implications for drug development.

- Molecular Formula : C₇H₆F₂

- Molecular Weight : 128.12 g/mol

- Boiling Point : 112-115 °C

- Flash Point : 10 °C

These properties make DFT a suitable candidate for various chemical reactions and biological applications.

DFT has been investigated for its role as a nonpolar isostere of thymidine. Studies indicate that it can effectively mimic natural nucleosides, facilitating specific interactions with DNA polymerases. For instance, research shows that DFT can replace thymidine in DNA templates, maintaining high fidelity during replication:

| Template Base | Nucleotide Triphosphate | (µM) | (% min) | Efficiency () | Fidelity |

|---|---|---|---|---|---|

| T | dATP | 3.4 (1.4) | 36 (4) | 1 | |

| F | dATP | 20 (4) | 49 (3) | 1 |

The efficiency of nucleotide insertion opposite DFT is comparable to that observed with thymidine, indicating its potential utility in synthetic biology and therapeutic applications .

Antiviral Properties

DFT has been explored as a precursor in the synthesis of antiviral agents. One notable application is its role in producing non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in HIV treatment. The compound's structural similarity to nucleosides allows it to interact effectively with viral enzymes, potentially enhancing therapeutic efficacy against HIV .

Antiparasitic Applications

Research indicates that derivatives of DFT can be synthesized to create compounds effective against parasitic infections. These derivatives exhibit promising biological activity, suggesting that DFT could serve as a valuable building block in the development of antiparasitic medications .

Case Studies and Research Findings

- Nucleoside Mimicry : A study demonstrated that DFT-based nucleosides replicate efficiently and specifically when incorporated into DNA strands by Klenow fragment polymerase, showcasing its potential in designing novel genetic constructs .

- Chemical Synthesis : The synthesis of DFT derivatives has been linked to various pharmaceutical applications, including anti-cancer agents and anti-inflammatory drugs. These compounds leverage the unique properties of DFT to enhance bioactivity while minimizing toxicity .

- Comparative Studies : Research comparing the biological activity of DFT with other fluorinated compounds reveals that DFT maintains structural integrity while providing enhanced interaction profiles with target biomolecules .

特性

IUPAC Name |

1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLSNIREOQCDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963202 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-84-5 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the structure of 2,6-difluorotoluene and how does this affect its energy landscape?

A1: 2,6-Difluorotoluene features a methyl group attached to a benzene ring with two fluorine atoms at the 2 and 6 positions. This creates steric hindrance around the methyl group, leading to interesting conformational dynamics. Research has shown that the most stable conformation in the ground electronic state (S0) has an eclipsed geometry, while the first excited electronic state (S1) favors a staggered conformation. [] This difference in preferred geometry is attributed to the change in electronic distribution upon excitation.

Q2: How do researchers study the different energy levels and transitions in 2,6-difluorotoluene?

A2: Scientists employ various spectroscopic techniques to study the energy levels and transitions of 2,6-difluorotoluene. Vacuum ultraviolet (VUV) photoabsorption measurements provide insights into the molecule's electronic transitions and allow for the determination of absolute photoabsorption cross sections. [] Additionally, resonant two-photon ionization spectroscopy helps unravel the vibrational and rotational energy levels within the electronic states. [] These experimental techniques are often complemented by ab initio calculations to assign the observed transitions and gain deeper insights into the electronic structure. [, ]

Q3: What is the significance of studying the CH-stretching overtone spectra of 2,6-difluorotoluene?

A3: The CH-stretching overtone spectra, specifically in the ΔvCH=2 to 6 regions, provide valuable information about the coupling between the methyl group's internal rotation and the CH stretching vibrations. [] Analyzing these spectra using models that combine the harmonically coupled anharmonic oscillator local mode model for stretching and the rigid rotor model for torsion helps understand the complex interplay between these motions.

Q4: Does the presence of fluorine atoms in 2,6-difluorotoluene have any significant impact on its properties?

A4: Yes, the fluorine atoms play a crucial role in influencing the properties of 2,6-difluorotoluene. The electron-withdrawing nature of fluorine affects the electronic distribution within the molecule, impacting its conformational preferences and spectroscopic behavior. [, ] Furthermore, the C-F bond strength and its influence on the overall molecular stability are important factors to consider.

Q5: What are the potential applications of research on 2,6-difluorotoluene?

A5: Research on 2,6-difluorotoluene contributes to our fundamental understanding of molecular spectroscopy, conformational analysis, and the photochemistry of aromatic compounds. The photoabsorption cross sections obtained from VUV studies can be used to estimate the photolysis lifetimes of 2,6-difluorotoluene in the Earth's atmosphere, which has implications for atmospheric modeling. [] Additionally, the knowledge gained from studying the unique properties of this molecule can potentially guide the development of new materials and synthetic methodologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。